

Spectroscopic Profile of 9-Vinyl-9H-purine: A Technical Guide

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Compound of Interest

Compound Name: 9-Vinyl-9H-purine

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This technical guide provides a detailed overview of the expected spectroscopic data for **9-Vinyl-9H-purine**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a comprehensive, predicted spectroscopic profile based on data from analogous structures, including 9-substituted purines and other vinyl-substituted heterocyclic compounds. The methodologies provided are standard analytical chemistry protocols applicable for the characterization of such novel compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **9-Vinyl-9H-purine**. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.9 - 9.2	Singlet	-
H-6	8.6 - 8.9	Singlet	-
H-8	8.0 - 8.3	Singlet	-
H-1' (Vinyl)	7.2 - 7.5	Doublet of doublets	trans: 15-17, cis: 8-10
H-2'a (Vinyl, trans)	5.8 - 6.1	Doublet of doublets	geminal: 0-2, trans: 15-17
H-2'b (Vinyl, cis)	5.3 - 5.6	Doublet of doublets	geminal: 0-2, cis: 8-10

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: CDCl_3 ($\delta = 77.16$ ppm)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	151 - 154
C-4	148 - 151
C-5	130 - 133
C-6	145 - 148
C-8	140 - 143
C-1' (Vinyl)	130 - 133
C-2' (Vinyl)	115 - 118

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (Aromatic/Vinyl)	3100 - 3000	Medium
C=C stretch (Vinyl)	1640 - 1620	Medium
C=N, C=C stretch (Purine ring)	1610 - 1450	Medium to Strong
C-H bend (Vinyl, out-of-plane)	1000 - 900	Strong
Ring skeletal vibrations	1400 - 1000	Medium

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Predicted Identity	Relative Abundance
146	[M] ⁺ (Molecular Ion)	High
119	[M - HCN] ⁺	Moderate
92	[M - 2HCN] ⁺	Moderate
65	[C ₅ H ₃] ⁺	Low

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for **9-Vinyl-9H-purine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **9-Vinyl-9H-purine**.

Methodology:

- Sample Preparation: A sample of 5-10 mg of purified **9-Vinyl-9H-purine** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1]
- ^1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is recorded. Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and the collection of 16 to 64 transients to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance of ^{13}C , a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be necessary.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **9-Vinyl-9H-purine**.

Methodology:

- Sample Preparation:
 - Thin Film (for oils or low-melting solids): A small amount of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]
 - KBr Pellet (for solids): A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.[3]
 - Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride). The solution is placed in a liquid sample cell.[3]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.[4]

- **Data Acquisition:** A background spectrum of the empty sample holder (or the pure solvent/KBr) is first collected.[4] The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** The positions (in wavenumbers, cm^{-1}) and intensities of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **9-Vinyl-9H-purine**.

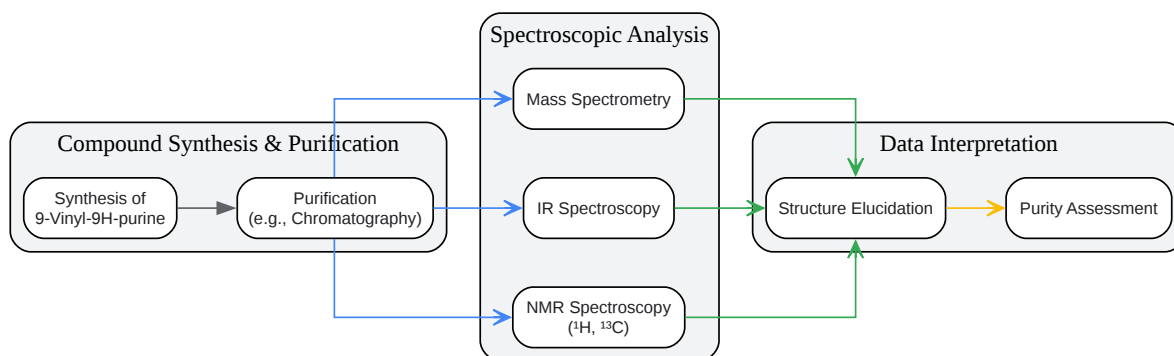
Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[5] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ($[\text{M}]^+$).[5]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The other peaks represent fragment ions, which provide information about the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like **9-Vinyl-9H-purine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **9-Vinyl-9H-purine**.

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